Methyl 1-cyanospiro[2.4]heptane-1-carboxylate
Overview
Description
“Methyl 1-cyanospiro[2.4]heptane-1-carboxylate” is a chemical compound with the CAS Number: 724773-41-5 . It has a molecular weight of 179.22 and its IUPAC name is methyl 1-cyanospiro [2.4]heptane-1-carboxylate . The compound is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The molecular structure of “this compound” is quite complex. It contains a total of 27 bonds, including 14 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, and 1 triple bond . It also features 1 three-membered ring, 1 five-membered ring, 1 ester (aliphatic), and 1 nitrile (aliphatic) .Scientific Research Applications
Novel Synthetic Approaches
Synthesis of Rigid Spiro-linked Amino Acids : A study by Yashin et al. (2019) explores the synthesis of conformationally rigid spiro-linked amino acids, which are analogues of glutamic acid and lysine, from 3-methylidenecyclobutanecarbonitrile (Yashin et al., 2019).
Creation of Angular Monoprotected Diamines : Chernykh et al. (2015) report the synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines for use as building blocks in drug discovery, revealing their structural similarity to cyclohexane scaffolds (Chernykh et al., 2015).
Development of Non-Natural Cyclopropane Amino Acids : Yashin et al. (2015) developed new spirane analogues of γ-aminobutyric acid, demonstrating the synthetic versatility of these compounds (Yashin et al., 2015).
Potential in Drug Discovery
Building Blocks for Medicinal Chemistry : Burkhard et al. (2010) disclosed access to previously unreported substituted, heterocyclic spiro[3.3]heptanes, highlighting their potential as alternatives in drug discovery due to their stability and conformational details (Burkhard et al., 2010).
Spirocyclic Systems for Asymmetric Synthesis : Waldmann and Braun (1991) synthesized derivatives of 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions, underlining their utility in asymmetric synthesis, a crucial aspect of medicinal chemistry (Waldmann & Braun, 1991).
Chemical Synthesis and Reactions
Generation and Rearrangement of Spirocyclopropane : Kirmse et al. (1992) discussed the solvolysis of spirocyclopropane-substituted 2-norbornyl cations, providing insights into the reactivity and rearrangement possibilities of these compounds (Kirmse et al., 1992).
Oxidative Cyclization to Create Spiroindolinones : Katayama and Nishino (2019) investigated the Mn(III)-based oxidative cyclization of N-aryl-2-oxocycloalkane-1-carboxamides, demonstrating the synthesis of spiro[cycloalkane-1,3′-indoline]-2,2′-diones, a novel class of compounds (Katayama & Nishino, 2019).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.
Properties
IUPAC Name |
methyl 2-cyanospiro[2.4]heptane-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-8(12)10(7-11)6-9(10)4-2-3-5-9/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMQGUQBDIIIAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC12CCCC2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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